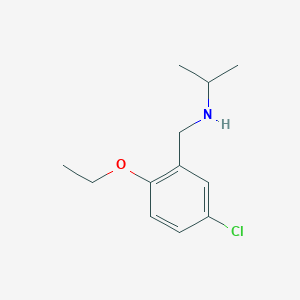![molecular formula C21H20N6O2 B275905 N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275905.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a complex organic compound that features a combination of methoxy, tetrazole, benzyl, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrazole moiety through the reaction of phenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a methoxy-substituted benzyl halide in the presence of a base to form the intermediate compound. Finally, this intermediate is reacted with pyridin-4-ylmethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylbenzyl(pyridin-4-ylmethyl)amine, while reduction of a nitro group can produce 3-methoxy-4-aminobenzyl(pyridin-4-ylmethyl)amine.
科学的研究の応用
Chemistry
In chemistry, N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable component in the design of catalysts, sensors, and other advanced materials.
作用機序
The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to mimic the interactions of natural ligands with their targets. The methoxy and pyridinyl groups can further modulate the compound’s binding affinity and specificity, enhancing its therapeutic potential.
類似化合物との比較
Similar Compounds
- 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine
- 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl(pyridin-4-ylmethyl)amine
- 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-3-ylmethyl)amine
Uniqueness
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the tetrazole moiety provides strong binding interactions with biological targets. The pyridinyl group further contributes to its versatility, allowing for a wide range of applications in different fields.
特性
分子式 |
C21H20N6O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-20-13-17(15-23-14-16-9-11-22-12-10-16)7-8-19(20)29-21-24-25-26-27(21)18-5-3-2-4-6-18/h2-13,23H,14-15H2,1H3 |
InChIキー |
QGHUPJWLQZTMFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B275833.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
